molecular formula C12H15N7O3 B2440701 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 898412-81-2

2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

Cat. No. B2440701
CAS RN: 898412-81-2
M. Wt: 305.298
InChI Key: MJFUBVGJHUVIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C12H15N7O3 and its molecular weight is 305.298. The purity is usually 95%.
BenchChem offers high-quality 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhancement of Phleomycin's Lethal Effect

Purine derivatives, similar to the specified compound, have been synthesized and studied for their ability to enhance the lethal effect of phleomycin on Escherichia coli cultures, indicating potential applications in enhancing antibiotic efficacy or studying bacterial resistance mechanisms (Bhushan et al., 1975).

Selective Antagonism of Adenosine Receptors

Research has identified purine analogs as selective antagonist ligands for A2B adenosine receptors. These compounds, through their interaction with adenosine receptors, can be used in pharmacological characterization and potentially in therapeutic applications targeting cardiovascular diseases, inflammatory responses, and cancer (Baraldi et al., 2004).

Development of Antimicrobial Agents

Studies have also explored the synthesis of new heterocycles incorporating purine moieties for their antimicrobial activities. These compounds have been evaluated against various pathogens, offering a basis for developing new antimicrobial drugs. This research indicates the potential of purine derivatives in contributing to the discovery of novel antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

2-(3,7,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O3/c1-6-4-18-8-9(16(2)12(22)17(3)10(8)21)14-11(18)19(15-6)5-7(13)20/h4-5H2,1-3H3,(H2,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFUBVGJHUVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,7,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide

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